molecular formula C22H28N2O3S B11337193 N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337193
M. Wt: 400.5 g/mol
InChI Key: KHMBJLPFJRSVNA-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group and two 4-methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is the reaction of piperidine-4-carboxylic acid with 4-methylbenzylamine to form the corresponding amide. This intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of both a sulfonyl group and a carboxamide group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-17-3-7-19(8-4-17)15-23-22(25)21-11-13-24(14-12-21)28(26,27)16-20-9-5-18(2)6-10-20/h3-10,21H,11-16H2,1-2H3,(H,23,25)

InChI Key

KHMBJLPFJRSVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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